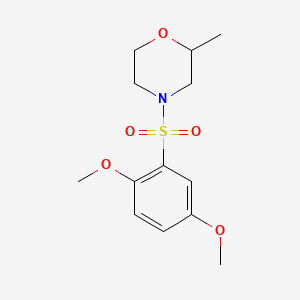
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine is a chemical compound with the molecular formula C13H19NO5S and a molecular weight of 301.357 g/mol . It is characterized by the presence of a sulfonyl group attached to a morpholine ring, which is further substituted with a 2,5-dimethoxyphenyl group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-methylmorpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxy groups on the phenyl ring can enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
4-(2,5-Dimethoxyphenylsulfonyl)morpholine: Similar structure but lacks the methyl group on the morpholine ring.
4-(N-(2,5-Dimethoxyphenyl)carbamoyl)morpholine: Contains a carbamoyl group instead of a sulfonyl group.
Uniqueness
4-(2,5-Dimethoxyphenyl)sulfonyl-2-methylmorpholine is unique due to the presence of both the sulfonyl and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can provide distinct properties compared to similar compounds.
特性
CAS番号 |
1197490-20-2 |
|---|---|
分子式 |
C13H19NO5S |
分子量 |
301.36g/mol |
IUPAC名 |
4-(2,5-dimethoxyphenyl)sulfonyl-2-methylmorpholine |
InChI |
InChI=1S/C13H19NO5S/c1-10-9-14(6-7-19-10)20(15,16)13-8-11(17-2)4-5-12(13)18-3/h4-5,8,10H,6-7,9H2,1-3H3 |
InChIキー |
PMQPSDIVFRWGSR-UHFFFAOYSA-N |
SMILES |
CC1CN(CCO1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















